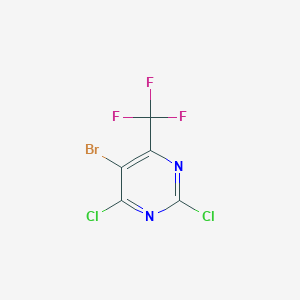

5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5BrCl2F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQALTZZYLOATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrCl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858670 | |

| Record name | 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240622-62-1 | |

| Record name | 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine chemical properties

An In-depth Technical Guide to 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a highly functionalized heterocyclic compound. Its unique substitution pattern, featuring three distinct reactive halides and an electron-withdrawing trifluoromethyl group, makes it a valuable and versatile building block in modern medicinal chemistry, agrochemical synthesis, and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this intermediate.

Core Physicochemical and Spectroscopic Profile

This compound is a crystalline solid at room temperature. The dense packing of halogen atoms and the trifluoromethyl group contributes to its relatively high molecular weight and density. The combination of electron-withdrawing groups significantly influences the electronic distribution within the pyrimidine ring, which is fundamental to its reactivity.

Physical and Chemical Properties

A summary of the key physicochemical data is presented below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1240622-62-1 | [1] |

| Molecular Formula | C₅BrCl₂F₃N₂ | [2] |

| Molecular Weight | 295.87 g/mol | [2] |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Insoluble in water. | N/A |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed. | [3][4] |

Spectroscopic Signature

While specific spectra are proprietary, the structure of this compound allows for a predictable spectroscopic profile:

-

¹H NMR: Due to the fully substituted nature of the pyrimidine ring, no proton signals are expected.

-

¹³C NMR: Six distinct carbon signals are anticipated. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the ring carbons are significantly influenced by the attached electronegative groups.

-

¹⁹F NMR: A sharp singlet is expected in the typical region for a CF₃ group, providing a clear diagnostic peak for the presence of this moiety.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), which is a definitive feature for structural confirmation.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. Understanding the underlying electronic effects is key to predicting and controlling its chemical transformations.

General Synthetic Approach

The synthesis of polysubstituted pyrimidines often begins with a more accessible pyrimidine core, such as a uracil or barbituric acid derivative. A plausible synthetic pathway for this compound involves a multi-step process. While the exact industrial synthesis is proprietary, a logical sequence based on established pyrimidine chemistry would involve the formation of the trifluoromethyl-pyrimidine core, followed by halogenation steps. Chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃), and bromination can be performed with N-bromosuccinimide (NBS) or bromine.

Caption: Generalized synthetic workflow for the target compound.

Reactivity and Regioselectivity

The pyrimidine ring is inherently electron-deficient, and this effect is greatly amplified by the two chlorine atoms and the potent electron-withdrawing trifluoromethyl group. This high degree of electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SₙAr).

The three halogen atoms serve as distinct reactive handles:

-

C4-Cl: This position is generally the most reactive towards nucleophilic attack. The adjacent nitrogen and the para-trifluoromethyl group strongly activate this site for displacement.[5][6]

-

C2-Cl: The C2 position is also activated but is typically less reactive than the C4 position. This difference in reactivity allows for sequential, regioselective substitutions by carefully controlling reaction conditions (e.g., temperature, nucleophile strength).[6][7]

-

C5-Br: The C5-bromo substituent is significantly less reactive in SₙAr reactions. However, it is an excellent functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation of C-C, C-N, and C-O bonds.[5]

This differential reactivity is the cornerstone of its utility as a scaffold. A researcher can first perform a nucleophilic substitution at the C4 position, followed by a different substitution at C2, and finally use the C5-bromo position for a cross-coupling reaction to build molecular complexity in a controlled manner.

Caption: Reactivity map of the functional groups.

Applications in Research and Development

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases.[8][9] this compound serves as a key intermediate for synthesizing novel derivatives for various therapeutic targets.

Drug Discovery Engine

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that anchors the molecule within the ATP-binding pocket of the target enzyme. The ability to sequentially add different functional groups to this compound allows for the rapid generation of compound libraries to screen for inhibitory activity against kinases involved in cancer and inflammatory diseases.[10]

-

Antiviral and Antimicrobial Agents: Pyrimidine analogs are fundamental to antiviral and antibacterial therapies. This building block can be used to synthesize novel nucleoside and non-nucleoside analogs that interfere with viral replication or bacterial metabolic pathways.[8]

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the trifluoromethyl group can enhance blood-brain barrier penetration, making derivatives of this compound interesting candidates for CNS-targeted therapies.[8]

Agrochemicals

Trifluoromethyl-substituted heterocycles are prominent in modern agrochemicals, including herbicides, fungicides, and insecticides.[11][12] The stability of the C-F bond and the unique electronic properties of the CF₃ group often lead to enhanced efficacy and metabolic stability in active ingredients. This building block provides a direct route to novel agrochemical candidates.

Safety and Handling Protocols

As with any reactive chemical intermediate, proper handling of this compound is essential. The following guidelines are based on available Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3][4] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Hazards: The compound is classified as an irritant. It may cause skin, eye, and respiratory tract irritation.[3][13] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4]

Conclusion

This compound is a high-value chemical intermediate characterized by its densely functionalized and highly activated pyrimidine core. The differential reactivity of its three halogen substituents provides a robust platform for controlled, sequential chemical modifications. This versatility makes it an indispensable tool for medicinal chemists and material scientists aiming to construct complex molecular architectures for drug discovery, agrochemical development, and advanced materials. A thorough understanding of its reactivity, grounded in the principles of physical organic chemistry, is paramount to unlocking its full synthetic potential.

References

-

Anichem. (n.d.). This compound. Retrieved from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Chemistry. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(trifluoromethyl)pyrimidine. Retrieved from [Link]

-

Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Lab Group Meeting. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(trifluoromethyl)pyrimidine-4,6-d2. Retrieved from [Link]

-

Doron Scientific. (2023, February 26). This compound. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

ResearchGate. (2025, June 28). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Retrieved from [Link]

-

Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. Retrieved from [Link]

-

PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

-

PubMed Central. (2022, September 29). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Retrieved from [Link]

-

PubMed. (2025, November 20). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound - CAS:1240622-62-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. baranlab.org [baranlab.org]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

synthesis pathway for 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine

Introduction: A Versatile Scaffold in Chemical Synthesis

This compound is a halogen-rich, electron-deficient heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. Its structure is primed for sequential and regioselective functionalization. The differential reactivity of the two chlorine atoms at the C2 and C4 positions allows for controlled nucleophilic substitution, while the bromine atom at C5 serves as a handle for palladium-catalyzed cross-coupling reactions.[1] The potent electron-withdrawing trifluoromethyl group not only enhances the reactivity of the chloro-substituents towards nucleophiles but also imparts unique physicochemical properties to derivative molecules, such as increased metabolic stability and lipophilicity.

This guide provides a detailed examination of a robust synthetic pathway to this valuable building block, grounded in established principles of pyrimidine chemistry. We will explore the strategic rationale behind each synthetic step, provide detailed experimental protocols, and offer insights into the reaction mechanisms.

Retrosynthetic Analysis: A Strategic Deconstruction

The synthetic strategy for this compound is best conceptualized through a retrosynthetic approach. The primary disconnection point is the C5-Br bond, suggesting a late-stage electrophilic bromination of the pyrimidine core. This precursor, 2,4-dichloro-6-(trifluoromethyl)pyrimidine, is a known and commercially available intermediate.[2][3] This dichloro-pyrimidine itself can be retrosynthetically derived from its corresponding dihydroxy tautomer, which is accessible through a classical pyrimidine ring-forming condensation reaction. This multi-step approach allows for the systematic construction of the complex, functionalized pyrimidine ring from simple, acyclic precursors.

Caption: Retrosynthetic pathway for the target compound.

The Synthetic Pathway: From Condensation to Halogenation

The forward synthesis involves a three-stage process: (1) Construction of the pyrimidine core via cyclocondensation, (2) Conversion of the resulting pyrimidinedione to the dichloro-intermediate, and (3) Regioselective bromination to yield the final product.

Stage 1: Cyclocondensation to Form the Pyrimidine Core

The synthesis begins with the construction of the 6-(trifluoromethyl)pyrimidine-2,4-dione ring system. This is achieved through the well-established Biginelli-like condensation reaction. Ethyl 4,4,4-trifluoroacetoacetate, a trifluoromethyl-containing building block, is reacted with urea in the presence of a strong base, such as sodium ethoxide. The base deprotonates the active methylene group of the ester, initiating a cascade of condensation and cyclization reactions to form the stable heterocyclic ring.

Experimental Protocol: Synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere.

-

Initial Reaction: To the cooled sodium ethoxide solution, add urea (1.1 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) sequentially.

-

Reflux: Heat the resulting mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water and then a small amount of cold ethanol. Dry the white solid under vacuum to yield the target pyrimidinedione.

Stage 2: Chlorination of the Pyrimidine Ring

With the core structure established, the next critical step is the conversion of the hydroxyl groups (in their tautomeric keto form) into more reactive chloro-substituents. This transformation is essential for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline to accelerate the reaction.[4] The pyrimidinedione is heated in excess POCl₃, which acts as both the solvent and the chlorinating agent, to produce 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

Experimental Protocol: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine[2]

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), combine 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (1.0 eq) with an excess of phosphorus oxychloride (5-10 eq).

-

Catalysis: Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

-

Reflux: Heat the mixture to reflux and maintain for 3-5 hours until TLC analysis indicates the complete consumption of the starting material.

-

Removal of POCl₃: Allow the mixture to cool and carefully remove the excess POCl₃ under reduced pressure.

-

Work-up: Cautiously pour the cooled residue onto crushed ice. The product will separate as an oil or solid.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

Stage 3: Electrophilic Bromination

The final step is the regioselective introduction of a bromine atom at the C5 position of the pyrimidine ring. The pyrimidine ring is electron-deficient, a character further intensified by three powerful electron-withdrawing groups (two chlorines and a trifluoromethyl group). This deactivation makes electrophilic substitution challenging. Therefore, a potent brominating agent and forcing conditions are required. A common method for brominating similar electron-poor heterocycles involves using bromine in a strong acidic medium like acetic acid or oleum.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flask protected from light, dissolve 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as fuming sulfuric acid (oleum) or glacial acetic acid.

-

Bromination: Cool the solution in an ice bath and slowly add liquid bromine (1.1-1.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours, or until the reaction is complete as monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and sodium bisulfite solution to quench the excess bromine.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final this compound.

Synthetic Workflow Overview

Caption: Step-by-step synthetic workflow diagram.

Physicochemical Data Summary

The key properties of the final synthesized compound are summarized below for easy reference.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 1240622-62-1 | [6] |

| Molecular Formula | C₅BrCl₂F₃N₂ | [3] |

| Molecular Weight | 307.88 g/mol | N/A |

| Appearance | Typically an off-white to yellow solid or oil | N/A |

Conclusion and Outlook

The synthetic pathway detailed in this guide provides a reliable and scalable method for producing this compound. The strategy leverages fundamental organic chemistry reactions, including cyclocondensation, chlorination, and electrophilic bromination, to construct this highly functionalized heterocyclic building block. The versatility of this compound, stemming from its distinct reactive sites, ensures its continued importance in the discovery of novel pharmaceuticals and agrochemicals. Future research may focus on optimizing reaction conditions for higher yields and developing more environmentally benign protocols, potentially through the use of alternative halogenating agents or catalytic systems.

References

- Frontiers. (2022, July 14). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.

- PMC - NIH. (2022, September 29). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.

- ChemicalBook. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis.

- Guidechem. How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE?.

- This compound.

- JOCPR. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.

- Sigma-Aldrich. 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | 16097-64-6.

- Benchchem. 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | 16097-64-6.

- Matrix Fine Chemicals. 2,4-DICHLORO-6-(TRIFLUOROMETHYL)PYRIMIDINE | CAS 16097-64-6.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | 16097-64-6 [sigmaaldrich.com]

- 3. 2,4-DICHLORO-6-(TRIFLUOROMETHYL)PYRIMIDINE | CAS 16097-64-6 [matrix-fine-chemicals.com]

- 4. jocpr.com [jocpr.com]

- 5. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. abacipharma.com [abacipharma.com]

An In-depth Technical Guide to 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine (CAS Number 1240622-62-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine, CAS Number 1240622-62-1. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Significance

This compound is a halogenated pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, including several approved drugs. The incorporation of a trifluoromethyl group (-CF3) is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2] The presence of bromo and chloro substituents provides reactive sites for further chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The strategic placement of these functional groups suggests its utility in the development of novel kinase inhibitors, agrochemicals, and other specialized chemical entities. The electron-withdrawing nature of the trifluoromethyl group and the halogens significantly influences the reactivity of the pyrimidine ring, making it a subject of interest for synthetic chemists.

Chemical Structure and Properties

The structural and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1240622-62-1 | [3][4][5] |

| Molecular Formula | C₅BrCl₂F₃N₂ | [4] |

| Molecular Weight | 295.87 g/mol | [4] |

| IUPAC Name | This compound | |

| Appearance | Expected to be a solid | |

| Storage Conditions | Inert atmosphere, 2-8°C |

The structure of this compound is characterized by a central pyrimidine ring substituted with a bromine atom at position 5, two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 6.

Figure 1: Chemical structure of this compound.

Proposed Synthetic Pathways

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

The following are proposed, generalized protocols for the key steps in the synthesis. These should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Step 1: Synthesis of 6-(Trifluoromethyl)uracil

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl trifluoroacetate and diethyl malonate.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and add a solution of urea in ethanol.

-

Reflux the resulting mixture for an extended period (e.g., 24 hours).

-

After cooling, acidify the mixture with a strong acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 6-(trifluoromethyl)uracil.

Step 2: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

-

In a flask equipped with a reflux condenser and a gas trap, combine 6-(trifluoromethyl)uracil with an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloro-6-(trifluoromethyl)pyrimidine.[6]

Step 3: Synthesis of this compound

-

Dissolve 2,4-dichloro-6-(trifluoromethyl)pyrimidine in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add N-bromosuccinimide (NBS) or elemental bromine dropwise to the solution.

-

The reaction may be initiated by a radical initiator (e.g., AIBN) or by heating.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer sequentially with sodium thiosulfate solution (if bromine was used), water, and brine.

-

Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Potential Applications and Research Directions

The structural motifs present in this compound suggest its potential as a key intermediate in the synthesis of compounds for various applications, particularly in medicinal chemistry and agrochemicals.

Medicinal Chemistry

-

Kinase Inhibitors: The pyrimidine core is a common scaffold in kinase inhibitors. The reactive chloro and bromo groups on this molecule can be displaced by various nucleophiles to generate libraries of compounds for screening against different kinases.

-

Anticancer Agents: Trifluoromethylated pyrimidines have shown promise as anticancer agents.[7] This compound could serve as a starting material for the development of novel cytotoxic or targeted anticancer therapies.

-

Antiviral and Antifungal Agents: Pyrimidine derivatives are known to possess antiviral and antifungal activities. Further derivatization of this molecule could lead to the discovery of new antimicrobial agents.

Agrochemicals

The trifluoromethyl group is frequently incorporated into pesticides and herbicides to enhance their efficacy and stability. This compound could be a valuable building block for the synthesis of new crop protection agents.

Materials Science

The unique electronic properties conferred by the fluorine and other halogen atoms could make derivatives of this compound interesting for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other electronic materials.

Conclusion

This compound is a highly functionalized building block with significant potential for the synthesis of novel compounds in medicinal chemistry, agrochemicals, and materials science. While specific biological data for this compound is not yet prevalent in the public domain, its structural features strongly suggest its utility as a versatile intermediate. The proposed synthetic pathways provide a solid foundation for its laboratory-scale preparation, enabling further exploration of its chemical reactivity and the biological activities of its derivatives. As research in the field of fluorinated organic compounds continues to expand, the importance of such building blocks is expected to grow.

References

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

(n.d.). This compound. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

- Google Patents. (1989). United States Patent (19).

-

PubChem. (n.d.). 5-Bromo-2-(trifluoromethyl)pyrimidine-4,6-d2. Retrieved from [Link]

-

Tress, M., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

Sharma, P., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Retrieved from [Link]

- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. Retrieved from [Link]

- Google Patents. (1977). United States Patent (19).

-

Semantic Scholar. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]

- Google Patents. (2019). WO 2019/075092 A1.

- Google Patents. (n.d.). WO2012062035A1 - Synthesis method for meropenem.

-

Journal of Chemical and Pharmaceutical Research. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

-

MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]

-

PubChem. (n.d.). Pyrimidine, 5-bromo-4,6-dichloro-. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromouracil. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound - CAS:1240622-62-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 16097-64-6 | 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds are indispensable building blocks for the synthesis of novel therapeutic agents. Among these, 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine stands out as a highly versatile and reactive intermediate. Its unique substitution pattern, featuring a trifluoromethyl group and multiple reactive halogen sites, offers a gateway to a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, and potential applications of this important chemical entity, tailored for professionals engaged in pharmaceutical research and development. Pyrimidine scaffolds, in particular, have demonstrated significant utility across various therapeutic areas, including oncology and immunology, underscoring the relevance of this specific building block.[1][2]

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below. The presence of electron-withdrawing chlorine and trifluoromethyl groups significantly influences the reactivity of the pyrimidine ring, making the halogen substituents susceptible to nucleophilic substitution.

| Property | Value | Source |

| Chemical Formula | C₅BrCl₂F₃N₂ | [3] |

| Molecular Weight | 295.87 g/mol | N/A |

| CAS Number | 1240622-62-1 | [4] |

| Appearance | White to off-white solid (typical) | N/A |

| SMILES | FC(F)(F)c1c(Br)c(Cl)nc(Cl)n1 | N/A |

| InChI | InChI=1S/C5BrCl2F3N2/c6-4-5(8,9)12-2(7)11-1(10)3(4)13 | N/A |

Structural Diagram

Caption: 2D structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is not widely detailed in peer-reviewed literature; however, its structural components suggest a multi-step pathway likely commencing from a simpler pyrimidine precursor such as uracil. A plausible synthetic strategy involves the initial trifluoromethylation of uracil, followed by chlorination and subsequent bromination. A patent describes the synthesis of the related intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, from uracil.[5] This process involves the trifluoromethylation of uracil using sodium trifluoromethanesulfinate, followed by chlorination.

A general procedure for the synthesis of a related compound, 5-bromo-2,4-dichloropyrimidine, involves the treatment of 5-bromouracil with phosphorus oxychloride in the presence of N,N-dimethylaniline.[6] This highlights a common method for converting hydroxypyrimidines to their chloro derivatives, a key step in the synthesis of the title compound.

The reactivity of this compound is characterized by the differential reactivity of its three halogen substituents. The chlorine atom at the 4-position is generally the most susceptible to nucleophilic aromatic substitution, followed by the chlorine at the 2-position, and finally the bromine at the 5-position. This selectivity allows for a stepwise and controlled functionalization of the pyrimidine core, a highly desirable feature for constructing complex molecules.

Illustrative Synthetic Workflow

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 3. This compound, 95.0%+,价格-幺米Lab实验室 [mgr.ymilab.com]

- 4. 1240622-62-1|this compound|BLD Pharm [bldpharm.com]

- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 6. jocpr.com [jocpr.com]

biological activity of trifluoromethyl pyrimidine derivatives

An In-depth Technical Guide on the Biological Activity of Trifluoromethyl Pyrimidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic incorporation of a trifluoromethyl (CF₃) group onto this privileged core has emerged as a powerful strategy to enhance therapeutic potential. This technical guide provides a comprehensive exploration of the diverse biological activities of trifluoromethyl pyrimidine derivatives, with a focus on their anticancer, antifungal, and antiviral properties. By synthesizing data from contemporary research, this document offers field-proven insights into the mechanisms of action, quantitative efficacy, and the experimental protocols required for their evaluation. It is designed to serve as a vital resource for professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Pyrimidine Scaffolds

The Pyrimidine Core: A Privileged Scaffold

Pyrimidine, a six-membered heterocyclic ring with two nitrogen atoms, is a fundamental building block of life, most notably as a constituent of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a focal point of research in medicinal chemistry. The versatility of the pyrimidine ring allows for extensive functionalization, leading to a wide array of compounds with significant pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3][4][5]

The Trifluoromethyl Moiety: A Key Player in Modulating Biological Activity

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a well-established strategy in modern drug design to augment pharmacological profiles.[6] The unique properties of the CF₃ group—stemming from the high electronegativity of fluorine atoms—impart several advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the CF₃ group resistant to enzymatic degradation and oxidative metabolism. This often translates to a longer half-life and improved in vivo stability of the drug candidate.[7]

-

Increased Lipophilicity and Bioavailability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, thereby improving its absorption, distribution, and overall bioavailability.[6][7]

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target.[6] This can lead to stronger binding affinities and increased potency.

The combination of the pyrimidine scaffold with the trifluoromethyl group creates a powerful synergy, resulting in derivatives with potent and diverse biological activities.[7]

Anticancer Activity: Targeting Key Pathways in Oncology

Trifluoromethyl pyrimidine derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their potent activity against a range of human cancer cell lines.[3][7][8][9]

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A primary mechanism underlying the anticancer effects of many trifluoromethyl pyrimidine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8][10] EGFR is a tyrosine kinase receptor that plays a crucial role in regulating cell growth, proliferation, and differentiation.[10] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division and tumor growth. Trifluoromethyl pyrimidine derivatives have been designed to bind to the ATP-binding site of the EGFR kinase domain, effectively blocking its downstream signaling and thereby inhibiting cancer cell proliferation and inducing apoptosis.[9][10]

Visualizing the EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling cascade and the point of inhibition by trifluoromethyl pyrimidine derivatives.

Caption: EGFR signaling pathway inhibited by a trifluoromethyl pyrimidine derivative.

In Vitro Antiproliferative Activity: Quantitative Analysis

The cytotoxic effects of these derivatives have been quantified against various human cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for representative compounds.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 9u | A549 (Lung Cancer) | 0.35 | [8][10] |

| MCF-7 (Breast Cancer) | 3.24 | [8][10] | |

| PC-3 (Prostate Cancer) | 5.12 | [8][10] | |

| Compound 17v | H1975 (Lung Cancer) | 2.27 | [9] |

| Compound 3b | NCI-60 Panel | Active | [7] |

Experimental Protocol: MTT Assay for Cell Proliferation

This protocol outlines a standard method for assessing the antiproliferative activity of test compounds.[7]

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow for Anticancer Activity Screening

Caption: General workflow for in vitro anticancer screening.

Antifungal Activity: Combating Pathogenic Fungi

Several novel trifluoromethyl pyrimidine derivatives have been synthesized and shown to possess significant antifungal activities against a variety of plant pathogenic fungi.[3][5][11][12]

Broad-Spectrum Antifungal Potential

Research has demonstrated the efficacy of these compounds against fungi such as Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, and Rhizoctonia solani.[2][3][5][11] This indicates their potential application in agriculture as a new class of fungicides to protect crops from fungal diseases.[12]

Quantitative Assessment of Antifungal Efficacy

The antifungal activity is typically assessed by measuring the inhibition of mycelial growth.

| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) | Reference |

| Compound 5o | Phomopsis sp. | 100 | 10.5 | [12] |

| Compound 5i | Colletotrichum truncatum | 73.2 | - | [5] |

| Compound 5u | Rhizoctonia solani | - | 26.0 | [2][5] |

| Compound 5r | Strawberry Botrytis cinerea | 79.85 | - | [11] |

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol details the poison plate technique used to evaluate antifungal activity.[5][12]

Objective: To measure the inhibitory effect of a compound on the radial growth of a fungal mycelium.

Materials:

-

Fungal strains (e.g., Botrytis cinerea)

-

Potato Dextrose Agar (PDA) medium

-

Petri dishes (9 cm diameter)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Azoxystrobin)

-

Sterile cork borer (5 mm diameter)

Procedure:

-

Medium Preparation: Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

-

Compound Incorporation: Add the test compound (dissolved in DMSO) to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Pour the mixture into sterile Petri dishes. A control plate containing PDA with DMSO only should also be prepared.

-

Fungal Inoculation: Once the agar has solidified, place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each plate.

-

Incubation: Incubate the plates at 25°C in the dark.

-

Measurement: When the mycelial growth in the control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in both the control and treated plates.

-

Analysis: Calculate the percentage of inhibition using the following formula:

-

Inhibition (%) = [(C - T) / C] × 100

-

Where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.

-

Workflow for Antifungal Screening

Caption: Workflow for the poison plate antifungal assay.

Antiviral Activity: A Frontier in Infectious Disease Research

The unique electronic properties of the trifluoromethyl group also contribute to the potent antiviral activity of certain pyrimidine derivatives.[6][13]

Targeting Viral Replication

Trifluoromethyl pyrimidine derivatives can act as nucleoside analogues. After phosphorylation by cellular and/or viral kinases, they can be incorporated into the growing viral DNA or RNA chain.[14] The presence of the trifluoromethyl group can then terminate chain elongation or disrupt the function of key viral enzymes like DNA polymerase or reverse transcriptase, thereby inhibiting viral replication.[14][15] This mechanism is effective against a range of viruses, including Herpes Simplex Virus (HSV) and plant viruses like Tobacco Mosaic Virus (TMV).[5][15]

Quantitative Antiviral Data

The antiviral efficacy of these compounds is measured by their ability to inhibit viral activity in vivo or in vitro.

| Compound ID | Virus | Assay Type | EC₅₀ (µg/mL) | Reference |

| Compound 5m | TMV | Protection Activity | 103.4 | [2][5] |

| Compound 5j | TMV | Curative Activity | 126.4 | [2][5] |

| 2-hydroxy-2-trifluoromethylthiolane | HSV-1 | Reproduction Inhibition | Significant | [15] |

Experimental Protocol: Anti-TMV Activity Assay (Half-Leaf Method)

This protocol describes a common method for evaluating the antiviral activity of compounds against plant viruses.[5]

Objective: To assess the curative, protective, and inactivation effects of a compound against TMV infection on host plants.

Materials:

-

Host plants (e.g., Nicotiana tabacum)

-

Tobacco Mosaic Virus (TMV) suspension

-

Test compounds dissolved in a suitable solvent

-

Phosphate buffer

-

Carborundum (abrasive)

Procedure:

-

Virus Inoculation: Dust the leaves of the host plant with carborundum. Gently rub the TMV suspension onto the entire leaf surface to create local lesions.

-

Compound Application:

-

Curative Activity: Apply the test compound solution to the left side of the leaves 24 hours after virus inoculation. Apply the solvent control to the right side.

-

Protective Activity: Apply the test compound solution to the left side of the leaves 24 hours before virus inoculation. Apply the solvent control to the right side.

-

Inactivation Activity: Mix the test compound with the virus suspension and incubate for 30 minutes before inoculating the mixture on the left side of the leaves. Inoculate the right side with a mixture of the virus and the solvent control.

-

-

Incubation: Keep the plants in a greenhouse for 3-4 days to allow for local lesion development.

-

Lesion Counting: Count the number of local lesions on both the treated (left) and control (right) halves of the leaves.

-

Analysis: Calculate the inhibition rate using the formula:

-

Inhibition (%) = [(Control Lesions - Treated Lesions) / Control Lesions] × 100

-

Workflow for Antiviral Evaluation

Caption: General workflow for evaluating antiviral activity.

Conclusion and Future Directions

Trifluoromethyl pyrimidine derivatives represent a highly versatile and promising class of compounds in drug discovery. The strategic inclusion of the trifluoromethyl group consistently enhances biological activity across diverse therapeutic areas, including oncology, mycology, and virology. The robust antiproliferative effects via EGFR inhibition, broad-spectrum antifungal activity, and potent inhibition of viral replication underscore the immense potential of this chemical scaffold.

Future research should focus on optimizing the structure-activity relationships to improve potency and selectivity, while also conducting comprehensive pharmacokinetic and toxicological studies to identify candidates with favorable drug-like properties. The continued exploration of trifluoromethyl pyrimidine derivatives holds great promise for the development of next-generation therapies to address significant unmet medical and agricultural needs.

References

-

Biernacka, L., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

-

Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Medicinal Chemistry. [Link]

-

De Clercq, E. (2004). Antiviral Agents. Bioterrorism: A Guide for Hospital Preparedness. [Link]

-

Gunjal, S. D., & Kapadnis, K. G. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

El-Sabbagh, O. I., et al. (2020). 3-Trifluoromethylpyrazolones derived nucleosides: Synthesis and antiviral evaluation. Bioorganic Chemistry. [Link]

-

Gedda, M. R., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Pharmaceuticals. [Link]

-

Gedda, M. R., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Pharmaceuticals. [Link]

-

Diana, G. D., et al. (1995). Picornavirus Inhibitors: Trifluoromethyl Substitution Provides a Global Protective Effect against Hepatic Metabolism. Journal of Medicinal Chemistry. [Link]

-

Wechem. (2024). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

Wang, R.-X., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]

-

Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]

-

Hryshchenko, A. A., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Pharmaceuticals. [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 12. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 13. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Ascendancy of Trifluoromethyl Pyrimidines: A Technical Guide for Drug Discovery and Development

Introduction: The Strategic Imperative of Fluorination in Pyrimidine Scaffolds

In the landscape of medicinal chemistry and agrochemical design, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous bioactive molecules.[1][2] Its prevalence stems from its ability to engage in a multitude of biological interactions, including hydrogen bonding and aromatic stacking, mimicking the purine and pyrimidine bases of nucleic acids. However, the relentless pursuit of enhanced efficacy, improved pharmacokinetic profiles, and the circumvention of metabolic liabilities necessitates a strategic evolution of this fundamental scaffold. The introduction of the trifluoromethyl (CF3) group onto the pyrimidine ring represents a paramount advancement in this endeavor.[3]

The trifluoromethyl group is far more than a simple bioisostere for a methyl group. Its profound electron-withdrawing nature, high lipophilicity, and metabolic stability impart a unique constellation of properties to the parent molecule.[4] The CF3 group can dramatically alter the pKa of nearby functionalities, modulate ring electronics to influence binding interactions, and block sites of oxidative metabolism, thereby enhancing bioavailability and prolonging in vivo half-life. It is this strategic amalgamation of a privileged scaffold with a powerful functional group that has propelled substituted trifluoromethyl pyrimidines to the forefront of modern drug and pesticide discovery.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of substituted trifluoromethyl pyrimidines. We will traverse the synthetic landscapes that give rise to these complex molecules, dissect their diverse biological activities with a focus on recent therapeutic advancements, and illuminate the intricate structure-activity relationships that govern their potency and selectivity. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and characterization of key derivatives, alongside a critical analysis of their mechanistic underpinnings, to empower the reader in their own research and development endeavors.

Synthetic Strategies for the Construction of Trifluoromethyl Pyrimidine Cores

The efficient and regioselective synthesis of substituted trifluoromethyl pyrimidines is a critical enabler for the exploration of this chemical space. A variety of synthetic methodologies have been developed, each with its own merits and limitations. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A prevalent and versatile approach commences with the cyclocondensation of a trifluoromethyl-containing β-dicarbonyl compound, or a synthetic equivalent, with an amidine or guanidine derivative. Ethyl 4,4,4-trifluoroacetoacetate is a commonly employed starting material in this context.[5]

General Synthetic Workflow: From β-Ketoester to Functionalized Pyrimidine

The following workflow illustrates a common multi-step synthesis of functionalized trifluoromethyl pyrimidines, showcasing the logical progression from simple precursors to complex, bioactive molecules.

Caption: A generalized synthetic workflow for the preparation of substituted trifluoromethyl pyrimidines.

Experimental Protocol 1: Synthesis of 2-Substituted-4-(Trifluoromethyl)pyrimidines Bearing an Amide Moiety[2][5]

This protocol details a four-step synthesis of trifluoromethyl pyrimidine derivatives with an amide functionality, a common motif in bioactive compounds.

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

-

To a round-bottom flask equipped with a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 8 hours.

-

Cool the mixture to room temperature, during which a solid precipitate will form.

-

Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum to yield 2-hydroxy-4-(trifluoromethyl)pyrimidine.

Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

-

In a well-ventilated fume hood, carefully add 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) to phosphorus oxychloride (POCl3) (5.0 eq).

-

Heat the mixture to reflux and maintain for 4 hours.

-

Carefully remove the excess POCl3 under reduced pressure.

-

Slowly pour the residue onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry to afford 2-chloro-4-(trifluoromethyl)pyrimidine.

Step 3: Synthesis of 2-((Substituted-phenyl)oxy)-4-(trifluoromethyl)pyrimidine

-

To a solution of a substituted phenol (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloro-4-(trifluoromethyl)pyrimidine (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80°C and stir for 5-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 2-((substituted-phenyl)oxy)-4-(trifluoromethyl)pyrimidine.

Step 4: Amide Coupling to Yield Final Product

-

To a solution of the appropriate carboxylic acid (1.2 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the product from Step 3 (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for an additional 10-16 hours.

-

Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

Biological Activities and Therapeutic Potential

Substituted trifluoromethyl pyrimidines exhibit a broad spectrum of biological activities, underscoring their versatility as pharmacophores. The following sections highlight key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the development of trifluoromethyl pyrimidines as anticancer agents.[6][7] These compounds have been shown to inhibit various protein kinases that are critical for tumor growth and proliferation.

Case Study: Dual FLT3 and CHK1 Inhibition for Acute Myeloid Leukemia (AML)

Mutations in Fms-like tyrosine kinase 3 (FLT3) are common drivers of AML. Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of FLT3 and CHK1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

safety, handling, and storage of 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to the Safe Handling and Storage of 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine

Foreword: A Proactive Approach to Laboratory Safety

In the landscape of pharmaceutical research and synthetic chemistry, halogenated pyrimidines are indispensable building blocks. This compound stands as a compound of significant interest, offering a versatile scaffold for the development of novel therapeutic agents. Its trifluoromethyl group and multiple reactive sites make it a potent intermediate for creating complex molecular architectures.

However, this chemical reactivity demands a commensurate level of respect and caution. A robust understanding of a compound's potential hazards is not a barrier to innovation but a prerequisite for it. This guide is crafted for the discerning researcher, scientist, and drug development professional who recognizes that safety and scientific integrity are inextricably linked.

This guide eschews a simple checklist format. Instead, it aims to instill a deep, causal understanding of why certain protocols are necessary, empowering you to make informed, safety-conscious decisions in your daily work.

Hazard Identification and Risk Profile

The primary reactive sites and functional groups of this compound—a halogenated, electron-deficient pyrimidine ring—suggest a profile of a hazardous substance. Based on data from its structural analogs, a comprehensive risk assessment anticipates the following classifications under the Globally Harmonized System (GHS).[1][2][3]

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage. OR H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage. OR H319: Causes serious eye irritation.[1][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][6] |

The presence of multiple halogen atoms (Br, Cl) and a trifluoromethyl group significantly influences the molecule's electrophilicity and biological reactivity. The primary causality for the anticipated hazards is the compound's potential to react with biological nucleophiles, such as amino and sulfhydryl groups in proteins, leading to cellular damage. This reactivity is the very reason it is a useful synthetic building block, and also the reason it must be handled with care.

The Self-Validating System of Personal Protective Equipment (PPE)

A proactive PPE strategy is your first and most critical line of defense. The selection of PPE should not be a matter of routine but a conscious, risk-based decision for every task. The principle of a "self-validating system" means that your PPE ensemble is designed to protect against the highest potential risk, ensuring a default state of safety.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Field-Proven Insights |

| Eye and Face Protection | Chemical splash goggles conforming to EN166 or NIOSH standards. A face shield should be worn over goggles when there is a significant splash risk (e.g., bulk transfers, reaction quenching).[7] | Protects against splashes and dust.[8] The severe eye irritation/damage potential of halogenated compounds necessitates non-negotiable, fully sealed eye protection. Standard safety glasses are insufficient. |

| Skin Protection | - Gloves: Chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness) inspected prior to use.[8] Follow proper removal technique to avoid contaminating skin. - Lab Coat: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron or coveralls should be used. - Footwear: Closed-toe shoes are mandatory in any area where chemicals are handled.[9] | Prevents skin contact, which can cause irritation or severe burns.[3][8] The latency of chemical burns from some organic halides means that immediate sensation may not be a reliable indicator of exposure; therefore, prevention is paramount. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when handling the powder outside of a certified chemical fume hood or when aerosolization is possible.[4][5] For nuisance exposures, a particle respirator (e.g., N95) may suffice, but for higher-risk tasks, an air-purifying respirator with appropriate cartridges is necessary.[4] | The high likelihood of respiratory tract irritation from fine powders of analogous compounds makes respiratory protection critical.[1] Engineering controls (i.e., a fume hood) are the preferred method of exposure mitigation. |

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines a systematic approach to handling this compound, designed to minimize exposure at every step.

Protocol 1: Weighing and Preparing Solutions

-

Preparation:

-

Confirm that a certified chemical fume hood is operational.

-

Ensure the work area (sash, floor, and surfaces) is clean and uncluttered.

-

Verify the location and functionality of the nearest safety shower and eyewash station.[1]

-

Don the appropriate PPE as detailed in Table 2.

-

-

Weighing the Compound:

-

Perform all weighing operations on a tared weigh boat or paper inside the chemical fume hood.

-

Use spatulas and tools dedicated to this compound to prevent cross-contamination.

-

Handle the solid gently to minimize dust formation.[4]

-

Close the primary container immediately after dispensing the required amount.

-

-

Solution Preparation:

-

Place a stir bar and the receiving flask containing the solvent inside the fume hood.

-

Slowly add the weighed solid to the solvent while stirring to ensure controlled dissolution and prevent splashing.

-

If the dissolution is exothermic, use an ice bath for temperature control.

-

Seal the flask immediately after the addition is complete.

-

-

Cleanup and Decontamination:

-

Carefully dispose of the weigh boat/paper in a designated solid hazardous waste container.

-

Wipe down the spatula, balance, and any contaminated surfaces within the fume hood with a solvent-soaked towel (e.g., ethanol or isopropanol).

-

Dispose of the cleaning materials in the solid hazardous waste container.

-

Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.

-

Visualization of Safe Handling Workflow

Caption: Workflow for weighing and handling the solid compound.

Long-Term Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.

Table 3: Recommended Storage Conditions

| Parameter | Specification | Rationale and Field-Proven Insights |

| Temperature | Store in a cool, dry, well-ventilated place.[1] Refrigeration (2-8°C) or freezing is often recommended for long-term stability of similar halogenated heterocycles.[2][4] | Lower temperatures slow the rate of potential degradation pathways. A dry environment is critical as the compound may be sensitive to hydrolysis at its chloro-substituted positions. |

| Container | Keep container tightly closed.[1][5] | Prevents exposure to atmospheric moisture and contamination. Ensures containment of vapors or dust. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[5] | These reagents can initiate vigorous, potentially hazardous reactions with the electron-deficient pyrimidine ring or lead to decomposition. |

| Storage Area | Store locked up in a designated area for hazardous chemicals.[1] | Prevents unauthorized access and ensures the compound is stored away from incompatible materials. |

Emergency Protocols: A Validated Response System

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be trained on these procedures before handling the compound.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[1][5] If breathing is difficult or they feel unwell, call a POISON CENTER or physician.[1] If not breathing, give artificial respiration.

-

Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation or a burning sensation occurs, seek immediate medical attention.[5]

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Call a POISON CENTER or physician immediately.[2][3]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so without spreading dust.

-

Protect: Wear full PPE, including respiratory protection.[4]

-

Contain:

-

Decontaminate: Once the bulk of the material is removed, decontaminate the spill surface.[10]

-

Dispose: Place all contaminated materials (absorbent, PPE, cleaning tools) into a sealed, labeled hazardous waste container for disposal.[1]

Visualization of Spill Response Protocol

Caption: Step-by-step emergency response workflow for a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: In the event of a fire, hazardous decomposition products may be released. These can include carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF).[2][5]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[1][5]

Disposal Considerations

Chemical waste containing this compound must be managed as hazardous waste.

-

Labeling: Ensure the waste container is clearly and accurately labeled with "Hazardous Waste" and lists the chemical name.[8]

-

Storage: Store sealed waste containers in a designated, secure secondary containment area away from incompatible materials while awaiting pickup.[8]

-

Disposal: Arrange for disposal through a licensed professional waste disposal service.[1][8] Do not dispose of this chemical down the drain or in regular trash.[4]

References

- Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet: 5-Bromo-2-(trifluoromethyl)pyrimidine.

- Angene Chemical. (2025, August 1). Safety Data Sheet: 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol.

- Sigma-Aldrich. (2023, November 3). Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile.

- CHEMM. Personal Protective Equipment (PPE).

- MedchemExpress.com. (2025, August 28). Safety Data Sheet: 5-Bromo-2-chloro-4-methoxypyrimidine.